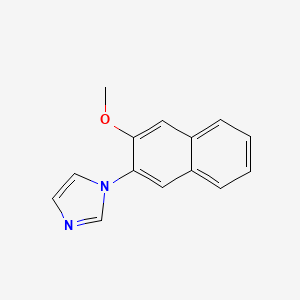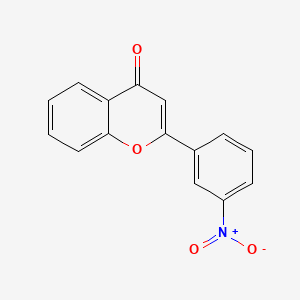
2-Mercaptomethyl-5-guanidinopentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Mercaptomethyl-5-guanidinopentanoic acid is a compound known for its inhibitory action on carboxypeptidase B, an enzyme that cleaves peptide bonds after basic C-terminal amino acids such as arginine or lysine residues . This compound is also known for its coordination to a catalytically essential zinc ion, which contributes to its inhibitory properties .
Métodos De Preparación
The synthesis of 2-Mercaptomethyl-5-guanidinopentanoic acid involves a multi-step sequence starting from readily available starting materials . One method includes the following steps:
Step 1: Reaction of Cl3CCO2CH2 with K2CO3 in the presence of N2 to form an intermediate compound.
Step 2: Treatment of the intermediate with NaOH at room temperature to yield the desired product.
Análisis De Reacciones Químicas
2-Mercaptomethyl-5-guanidinopentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized, affecting its thiol group.
Reduction: It can also undergo reduction reactions.
Substitution: The compound can participate in substitution reactions, particularly involving its thiol and guanidino groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Mercaptomethyl-5-guanidinopentanoic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Mercaptomethyl-5-guanidinopentanoic acid involves its coordination to a catalytically essential zinc ion in carboxypeptidase B. This coordination inhibits the enzyme’s activity by preventing it from cleaving peptide bonds after basic C-terminal amino acids . The molecular targets include the active site of carboxypeptidase B, where the compound binds and exerts its inhibitory effects .
Comparación Con Compuestos Similares
2-Mercaptomethyl-5-guanidinopentanoic acid is compared with other similar compounds such as:
2-Benzyl-3-mercaptopropanoic acid: This compound is a strong inhibitor of carboxypeptidase A, specifically cleaving C-terminal aromatic amino acid residues.
2-Mercaptomethyl-5-phenylpentanoic acid: Known for its interactions and mechanism of action involving enzyme inhibition.
The uniqueness of this compound lies in its high affinity for carboxypeptidase B and its specific inhibitory action due to coordination with zinc ions .
Propiedades
Número CAS |
69734-02-7 |
|---|---|
Fórmula molecular |
C7H15N3O2S |
Peso molecular |
205.28 g/mol |
Nombre IUPAC |
5-(diaminomethylideneamino)-2-(sulfanylmethyl)pentanoic acid |
InChI |
InChI=1S/C7H15N3O2S/c8-7(9)10-3-1-2-5(4-13)6(11)12/h5,13H,1-4H2,(H,11,12)(H4,8,9,10) |
Clave InChI |
JOVIPJZDTSYNNW-UHFFFAOYSA-N |
SMILES canónico |
C(CC(CS)C(=O)O)CN=C(N)N |
Sinónimos |
2-mercaptomethyl-5-guanidinopentanoic acid SQ 24,798 SQ 24798 SQ-24,798 SQ-24798 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,2,3,4,4a,5,10,10a-Octahydrobenzo[g]quinoline](/img/structure/B3063480.png)











